molecular formula C15H16ClN3O2 B3004771 4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875159-02-7

4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B3004771
CAS RN: 875159-02-7
M. Wt: 305.76
InChI Key: MNRFFYSIUJOSOU-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of the pyrrolo and pyrimidine rings suggests that this compound might exhibit interesting biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, 4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. For instance, as a pyridopyrimidine derivative, it may inhibit dihydrofolate reductase (DHFR) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, leading to the cessation of RNA and DNA synthesis .

Biochemical Pathways

The inhibition of the aforementioned targets affects various biochemical pathways. For example, the inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides required for DNA replication and RNA transcription . The inhibition of tyrosine kinases and other kinases disrupts multiple signaling pathways, leading to the suppression of cell growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily due to the disruption of DNA and RNA synthesis . This makes it a potential candidate for the development of anticancer drugs .

properties

IUPAC Name

4-(2-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-5-3-4-6-10(9)16/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRFFYSIUJOSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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